3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a hydroxyl group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Addition of the Hydroxyl Group: The hydroxyl group can be added through reduction reactions, such as the reduction of a corresponding ketone or aldehyde.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Condensation: The compound can undergo condensation reactions with carboxylic acids or their derivatives to form amides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol can be compared with other thiazole-containing compounds, such as:
2-Amino-4-methylthiazole: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
4-Methyl-5-thiazoleethanol: Contains a thiazole ring and a hydroxyl group but differs in the position of the functional groups.
Thiamine (Vitamin B1): A well-known thiazole-containing compound with significant biological importance, but with a more complex structure.
Properties
Molecular Formula |
C9H16N2OS |
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Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-amino-1-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-5(4-10)8(12)9-6(2)11-7(3)13-9/h5,8,12H,4,10H2,1-3H3 |
InChI Key |
BXRCRNOMLZSARH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C(C)CN)O |
Origin of Product |
United States |
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